molecular formula C3H6Cl2O B15180848 1,2-Dichloro-2-propanol CAS No. 52515-75-0

1,2-Dichloro-2-propanol

Cat. No.: B15180848
CAS No.: 52515-75-0
M. Wt: 128.98 g/mol
InChI Key: QEZDCTNHTRSNMD-UHFFFAOYSA-N
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Description

1,2-Dichloro-2-propanol is an organic compound with the molecular formula C₃H₆Cl₂O. It is a secondary alcohol where two chlorine atoms are substituted at the first and second positions of the propane chain. This compound is a colorless liquid at room temperature and is known for its use in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Dichloro-2-propanol can be synthesized through the hydrochlorination of glycerol. This process involves the reaction of glycerol with hydrochloric acid at elevated temperatures (100-110°C) in the presence of acetic acid. The reaction is as follows:

[ \text{C}_3\text{H}_8\text{O}_3 + 2\text{HCl} \rightarrow \text{C}_3\text{H}_6\text{Cl}_2\text{O} + 2\text{H}_2\text{O} ]

After the reaction, the mixture is neutralized with a base to remove excess hydrochloric acid, and the product is isolated by distillation .

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous processes using glycerol and hydrochloric acid in a cascade of continuous flow reactors. The reaction is carried out at temperatures ranging from 70-140°C, and the water produced during the reaction is continuously removed to drive the reaction to completion .

Chemical Reactions Analysis

Types of Reactions

1,2-Dichloro-2-propanol undergoes various chemical reactions, including:

    Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.

    Oxidation Reactions: It can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction Reactions: It can be reduced to form 1,2-propanediol.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) under basic conditions.

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used.

    Reduction: Catalytic hydrogenation using hydrogen gas (H₂) and a metal catalyst like palladium (Pd) or nickel (Ni).

Major Products Formed

    Substitution: Formation of 1,2-propanediol or other substituted derivatives.

    Oxidation: Formation of acetone or acetic acid.

    Reduction: Formation of 1,2-propanediol.

Mechanism of Action

The mechanism of action of 1,2-Dichloro-2-propanol involves its interaction with cellular components, leading to various biochemical effects. It can act as a cross-linking reagent, forming bridges between macromolecules, particularly proteins. This interaction can affect protein structure and function, leading to changes in cellular processes .

Comparison with Similar Compounds

1,2-Dichloro-2-propanol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and applications in various fields.

Properties

CAS No.

52515-75-0

Molecular Formula

C3H6Cl2O

Molecular Weight

128.98 g/mol

IUPAC Name

1,2-dichloropropan-2-ol

InChI

InChI=1S/C3H6Cl2O/c1-3(5,6)2-4/h6H,2H2,1H3

InChI Key

QEZDCTNHTRSNMD-UHFFFAOYSA-N

Canonical SMILES

CC(CCl)(O)Cl

Origin of Product

United States

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